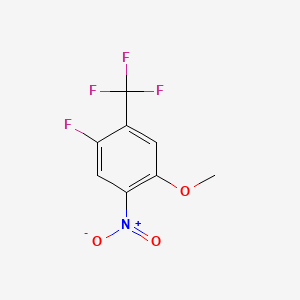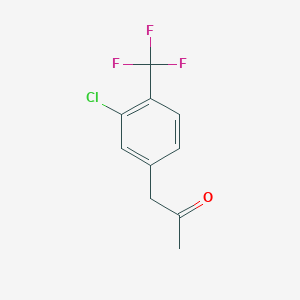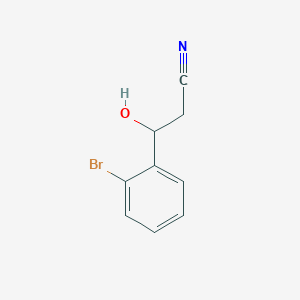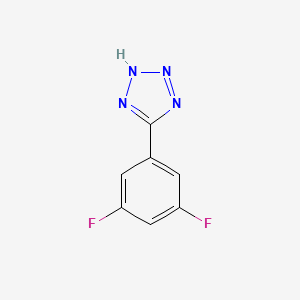
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a chiral compound with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chiral Resolution: The chiral center is introduced, and enantiomeric separation is performed to obtain the (S)-enantiomer.
Hydroxylation: Introduction of the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various derivatives of the triazole ring, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol: The non-chiral version of the compound.
1-(3-Methyl-1h-1,2,4-triazol-5-yl)propan-1-ol: A similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its chiral center, which can impart specific biological activity and selectivity in its applications. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c1-3(9)5-6-4(2)7-8-5/h3,9H,1-2H3,(H,6,7,8)/t3-/m0/s1 |
InChI Key |
WJWAGYYQNNIODS-VKHMYHEASA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@H](C)O |
Canonical SMILES |
CC1=NC(=NN1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)


![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)


![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)
